molecular formula C12H20F3N3 B11739221 hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11739221
M. Wt: 263.30 g/mol
InChI Key: AIWZDTRYPQVTJA-UHFFFAOYSA-N
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Description

Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a compound that features a hexyl group attached to a pyrazole ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One practical method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . This intermediate undergoes a series of reactions, including lithiation and subsequent functionalization, to introduce various substituents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium reagents for lithiation, N-bromosuccinimide (NBS) for bromination, and various electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the pyrazole ring can yield brominated derivatives, while lithiation followed by electrophilic trapping can introduce various functional groups .

Scientific Research Applications

Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its hexyl chain and the trifluoromethyl-substituted pyrazole ring. This combination imparts distinct physicochemical properties, making it valuable for specific applications in medicinal and agrochemistry .

Properties

Molecular Formula

C12H20F3N3

Molecular Weight

263.30 g/mol

IUPAC Name

N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]hexan-1-amine

InChI

InChI=1S/C12H20F3N3/c1-3-4-5-6-7-16-8-10-9-18(2)17-11(10)12(13,14)15/h9,16H,3-8H2,1-2H3

InChI Key

AIWZDTRYPQVTJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN(N=C1C(F)(F)F)C

Origin of Product

United States

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